

Sceptryin: A Deep Dive into its Chemical Architecture and Stereochemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Sceptryin**
Cat. No.: **B1680891**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sceptryin is a fascinating and complex dimeric pyrrole-imidazole alkaloid first isolated from the marine sponge *Agelas sceptryum*. Its unique chemical structure, coupled with a range of interesting biological activities, has made it a compelling target for synthetic chemists and pharmacologists alike. This technical guide provides an in-depth exploration of the chemical structure and stereochemistry of **Sceptryin**, offering valuable insights for researchers engaged in natural product synthesis, medicinal chemistry, and drug discovery.

Chemical Structure

Sceptryin possesses a distinctive C₂-symmetric core built upon a central cyclobutane ring. This core is flanked by two identical units, each comprising a 2-aminoimidazole moiety and a 4-bromopyrrole-2-carboxamide group. The molecular formula of **Sceptryin** is C₂₂H₂₄Br₂N₁₀O₂.

The IUPAC name for **Sceptryin** is N,N'-(1R,2S,3R,4S)-2,3-bis(2-amino-1H-imidazol-5-yl)cyclobutane-1,4-diyl)bis(methylene)bis(4-bromo-1H-pyrrole-2-carboxamide).

Table 1: Physicochemical Properties of **Sceptryin**

Property	Value
Molecular Formula	$C_{22}H_{24}Br_2N_{10}O_2$
Molecular Weight	620.3 g/mol
Appearance	Amorphous solid
Solubility	Soluble in methanol and DMSO

Stereochemistry and Absolute Configuration

The stereochemistry of **Sceptrin** is a critical aspect of its chemical identity and biological activity. The central cyclobutane ring contains four stereocenters, leading to a number of possible stereoisomers. The relative stereochemistry of the substituents on the cyclobutane ring is trans,trans,trans.

Initially, the absolute configuration of natural **Sceptrin** was misassigned. Through extensive synthetic efforts and detailed spectroscopic analysis, the correct absolute configuration was later established as (1R,2S,3R,4S). This revision was a significant milestone in the study of this natural product, highlighting the challenges in assigning the absolute stereochemistry of complex molecules.

Spectroscopic Data

The structure of **Sceptrin** was elucidated and confirmed through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 2: Representative 1H and ^{13}C NMR Chemical Shifts for **Sceptrin** (in DMSO-d₆)

Position	^{13}C NMR (δ , ppm)	^1H NMR (δ , ppm, multiplicity, J in Hz)
<hr/>		
Cyclobutane Ring		
C1/C4	45.2	3.15 (m)
C2/C3	48.7	4.20 (m)
<hr/>		
Methylene Linker		
-CH ₂ -	40.5	3.40 (m)
<hr/>		
2-Aminoimidazole Ring		
C4'	118.9	6.80 (s)
C5'	125.4	
C2'	157.1	
<hr/>		
4-Bromopyrrole-2-carboxamide		
C2"	160.5	
C3"	110.1	6.95 (d, J=1.8)
C4"	98.8	
C5"	122.3	7.10 (d, J=1.8)
<hr/>		
NH (amide)	8.50 (t, J=5.5)	
<hr/>		
NH (pyrrole)	12.10 (s)	
<hr/>		
NH ₂ (imidazole)	6.50 (s)	
<hr/>		

Note: The exact chemical shifts may vary slightly depending on the solvent and experimental conditions. The data presented here are representative values.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of **Sceptrin**. The presence of two bromine atoms results in a characteristic isotopic pattern in the mass spectrum.

Experimental Protocols

The determination of the complex structure of **Sceptrin** relies on rigorous experimental procedures. Below are detailed methodologies for the key analytical techniques employed.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Methodology:

- **Crystal Growth:** High-quality single crystals of **Sceptrin** or a suitable derivative are grown. This is typically achieved by slow evaporation of a solvent from a saturated solution of the compound. Common solvent systems include methanol, ethanol, or mixtures with other organic solvents.
- **Data Collection:** A selected crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector. Data is collected at a controlled temperature, often low temperature (e.g., 100 K), to minimize thermal vibrations and improve data quality.
- **Structure Solution and Refinement:** The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods. The initial model is refined using least-squares methods to best fit the experimental data, yielding the final atomic coordinates, bond lengths, and bond angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the connectivity and spatial arrangement of atoms in a molecule.

Methodology:

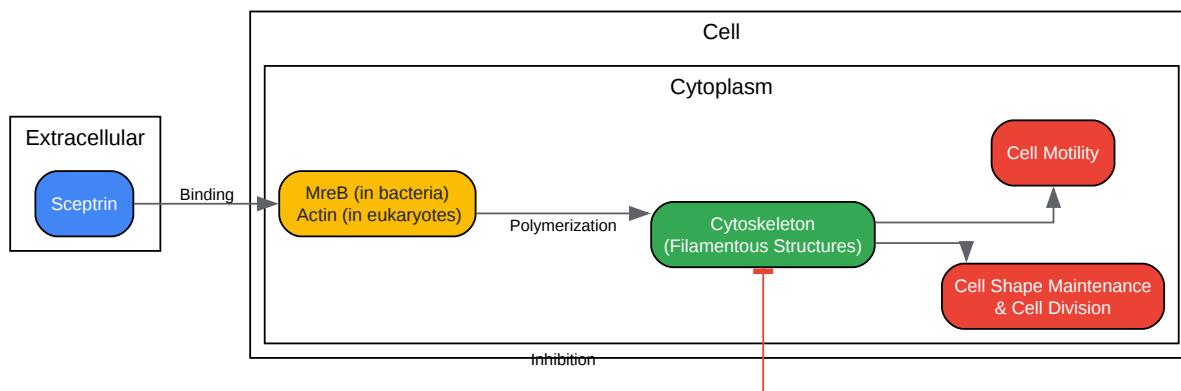
- **Sample Preparation:** A small amount of purified **Sceptrin** (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CD₃OD) in an NMR tube.

- ^1H NMR Spectroscopy: A one-dimensional proton NMR spectrum is acquired to determine the chemical shifts, integration, and coupling constants of the protons.
- ^{13}C NMR Spectroscopy: A one-dimensional carbon NMR spectrum, usually proton-decoupled, is acquired to identify the chemical shifts of the carbon atoms.
- 2D NMR Spectroscopy: A suite of two-dimensional NMR experiments is performed to establish connectivity and spatial relationships:
 - COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are two or three bonds apart.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is crucial for determining stereochemistry.
- Data Analysis: The NMR spectra are processed and analyzed to assign all proton and carbon signals and to deduce the complete chemical structure and relative stereochemistry of the molecule.

Biological Activity and Signaling Pathway

Sceptrin has been shown to exhibit a range of biological activities, including antimicrobial and cytotoxic effects. A key molecular target of **Sceptrin** is the bacterial protein MreB, a homolog of eukaryotic actin.[1][2][3] This interaction disrupts the bacterial cytoskeleton, leading to defects in cell shape maintenance and division.

In eukaryotic cells, **Sceptrin** has been found to inhibit cell motility, suggesting an interaction with the actin cytoskeleton.[4][5][6] The proposed mechanism involves the binding of **Sceptrin** to actin, which in turn affects the dynamics of the actin cytoskeleton, a critical component of cell migration.

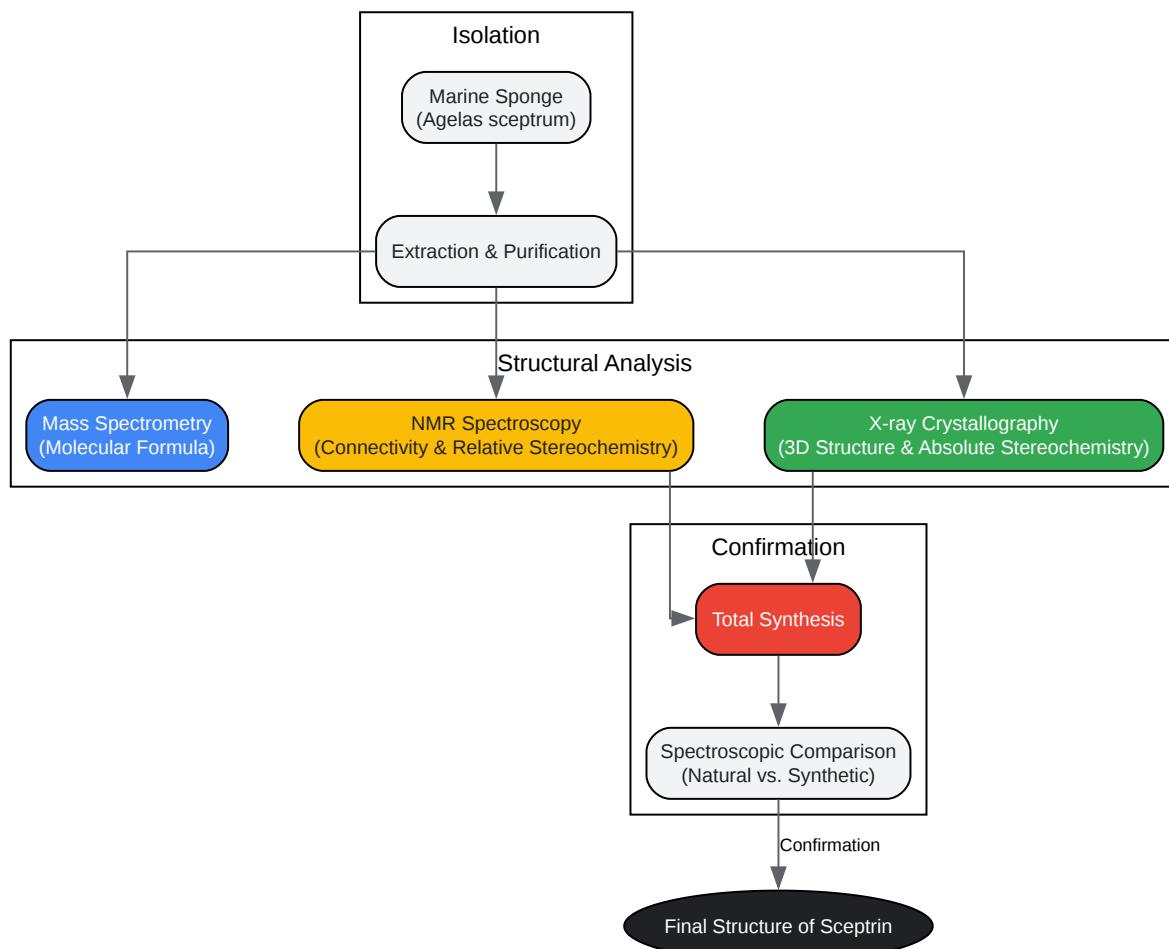


[Click to download full resolution via product page](#)

Caption: Proposed mechanism of **Sceptrin**'s action.

Experimental Workflow for Structure Elucidation

The determination of **Sceptrin**'s structure is a multi-step process that integrates various analytical techniques.



[Click to download full resolution via product page](#)

Caption: Workflow for **Sceptrin**'s structure elucidation.

Conclusion

Sceptrin stands as a testament to the intricate and diverse chemical scaffolds produced by marine organisms. Its challenging synthesis and the revision of its absolute stereochemistry have provided valuable lessons for the natural product and synthetic chemistry communities.

The elucidation of its biological targets, such as MreB and actin, opens up new avenues for the development of novel therapeutic agents. This guide provides a comprehensive overview of the chemical and stereochemical features of **Sceptrin**, serving as a foundational resource for researchers aiming to further explore its chemical and biological potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Identification of the binding of sceptrin to MreB via a bidirectional affinity protocol. | Semantic Scholar [semanticscholar.org]
- 2. Xenobe Research Institute [xenobe.org]
- 3. Identification of the binding of sceptrin to MreB via a bidirectional affinity protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sceptrin, a marine natural compound, inhibits cell motility in a variety of cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Sceptrin: A Deep Dive into its Chemical Architecture and Stereochemistry]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1680891#chemical-structure-and-stereochemistry-of-sceptrin>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com